Tocopherols

Beschreibung

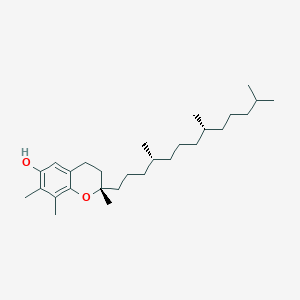

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEDXNHFTDJVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044075 | |

| Record name | gamma-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7616-22-0, 1406-66-2 | |

| Record name | DL-γ-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7616-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocopherol [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001406662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007616220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tocopherols | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-TOCOPHEROL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECY0XG64DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Tocopherol Biosynthesis Pathway in Photosynthetic Organisms

Introduction

Tocopherols, collectively known as Vitamin E, are a class of lipid-soluble antioxidants synthesized exclusively by photosynthetic organisms, including plants, algae, and some cyanobacteria.[1][2] They are essential micronutrients in the diets of humans and animals, playing critical roles in protecting cell membranes from oxidative damage by scavenging lipid peroxyl radicals and quenching reactive oxygen species (ROS).[2][3] The four primary forms—alpha (α), beta (β), gamma (γ), and delta (δ)-tocopherol—differ in the number and position of methyl groups on their chromanol ring, with α-tocopherol exhibiting the highest biological activity in humans.[4] Beyond their antioxidant function, this compound are involved in various physiological processes, including signal transduction, regulation of gene expression, and membrane stabilization.[5][6] Understanding the intricate biosynthesis pathway of this compound is paramount for developing strategies to enhance the nutritional value of crops and for potential therapeutic applications. This guide provides a comprehensive overview of the core biosynthetic pathway, presents key quantitative data, details relevant experimental protocols, and visualizes the involved processes.

The Core Biosynthesis Pathway

The biosynthesis of this compound occurs primarily within the plastids of plant cells.[5][6] The pathway is a convergence of two major metabolic routes: the shikimate pathway, which provides the aromatic head group, and the methylerythritol 4-phosphate (MEP) pathway, which supplies the hydrophobic phytyl tail.[6][7]

The process can be divided into three main stages:

-

Precursor Synthesis : Formation of Homogentisate (HGA) and Phytyl Diphosphate (PPP).

-

Condensation and Core Pathway : The central steps forming the tocopherol precursors.

-

Cyclization and Methylation : The final steps that determine the specific tocopherol isomer.

Precursor Synthesis

-

Homogentisate (HGA) : The aromatic head group, HGA, is synthesized from the amino acid L-tyrosine, a product of the shikimate pathway.[5] L-tyrosine is converted to 4-hydroxyphenylpyruvate (HPP), a reaction that can be catalyzed by tyrosine aminotransferase (TAT).[7][8] Subsequently, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) catalyzes the formation of HGA from HPP.[5][6] This step is considered a key regulatory point in the pathway.[5]

-

Phytyl Diphosphate (PPP) : The phytyl tail is derived from the MEP pathway, which produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[8] These are precursors to geranylgeranyl diphosphate (GGPP).[4] GGPP is then reduced by geranylgeranyl reductase (GGDR) to form PPP.[7][8] Alternatively, free phytol released during chlorophyll degradation can be phosphorylated in two steps by phytol kinase (VTE5) and phytyl phosphate kinase (VTE6) to generate PPP, linking chlorophyll metabolism directly to tocopherol synthesis.[2][5][9]

The Core Pathway

The core pathway begins with the condensation of the two precursors, HGA and PPP. This is the committed step in tocopherol biosynthesis.[6]

-

Condensation : Homogentisate phytyltransferase (HPT), encoded by the VTE2 gene, catalyzes the condensation of HGA and PPP to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ).[5][8] This is a critical and often rate-limiting step.[2]

-

First Methylation (Branch Point) : MPBQ is the substrate for the first branch point of the pathway. It can be methylated by MPBQ methyltransferase (MPBQ-MT), encoded by the VTE3 gene, to produce 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ).[4][8]

Cyclization and Final Methylation

The final steps involve the formation of the characteristic chromanol ring and subsequent methylation to produce the four tocopherol isomers.

-

Cyclization : Tocopherol cyclase (TC), encoded by the VTE1 gene, catalyzes the cyclization of both MPBQ and DMPBQ.[5][8]

-

Cyclization of MPBQ yields δ-tocopherol.

-

Cyclization of DMPBQ yields γ-tocopherol.

-

-

Second Methylation : The final step is catalyzed by γ-tocopherol methyltransferase (γ-TMT), encoded by the VTE4 gene.[2][5] This enzyme methylates the chromanol ring to produce the final α- and β-tocopherol forms.[5]

-

Methylation of γ-tocopherol produces α-tocopherol.

-

Methylation of δ-tocopherol produces β-tocopherol.

-

The overall pathway is visualized in the diagram below.

Caption: The core tocopherol biosynthesis pathway in photosynthetic organisms.

Quantitative Data

The regulation of tocopherol biosynthesis is complex, with control exerted at multiple levels, including gene transcription and substrate availability.[6][7] Genetic modification of key enzymes has demonstrated significant potential for increasing tocopherol content in various plant species.

Table 1: Effects of Gene Overexpression on Tocopherol Content

This table summarizes the impact of overexpressing key biosynthetic genes on total tocopherol or α-tocopherol levels in different plant models.

| Gene Overexpressed | Enzyme | Plant Species | Tissue | Fold Increase in Tocopherol Content | Reference |

| AtHPT (VTE2) | Homogentisate Phytyltransferase | Arabidopsis thaliana | Leaves | 4.2x (α-tocopherol) | [4] |

| AtHPT (VTE2) | Homogentisate Phytyltransferase | Tobacco (Nicotiana tabacum) | Leaves | 5.4x (α-tocopherol) | [4] |

| AtHPT (VTE2) | Homogentisate Phytyltransferase | Potato (Solanum tuberosum) | Leaves | 4.6x (α-tocopherol) | [4] |

| AtHPT (VTE2) | Homogentisate Phytyltransferase | Lettuce (Lactuca sativa) | Leaves | 2.7x (α-tocopherol) | [4] |

| VTE2 & VTE4 | HPT & γ-TMT | Arabidopsis thaliana | Leaves & Seeds | Up to 12x (Total Tocopherol) | [2] |

| PDS1 (HPPD) | 4-hydroxyphenylpyruvate dioxygenase | Arabidopsis thaliana | Seeds | 1.8x (Total Tocopherol) | [5] |

| PDS1 (HPPD) | 4-hydroxyphenylpyruvate dioxygenase | Rapeseed (Brassica napus) | Seeds | 2.0x (Total Tocopherol) | [5] |

| γ-TMT (VTE4) | γ-Tocopherol Methyltransferase | Soybean (Glycine max) | Seeds | 11x (α-tocopherol) | [7] |

Table 2: Tocopherol Composition in Selected Plant Tissues

The composition and concentration of this compound vary significantly between species and tissues. Generally, photosynthetic tissues are rich in α-tocopherol, while seeds of many species accumulate γ-tocopherol.[1][2]

| Plant Species | Tissue | α-Tocopherol (μg/g) | γ-Tocopherol (μg/g) | δ-Tocopherol (μg/g) | Total Tocopherol (μg/g) | Reference |

| Soybean (Glycine max, 'Bragg') | Matured Seeds | 10.48 | 136.03 (β+γ) | - | 178.91 | [7] |

| Soybean (Glycine max, 'DS74') | Matured Seeds | - | 24.72 (β+γ) | - | 29.72 | [7] |

| Sweet Orange (C. sinensis) | Flavedo (Peel) | ~25-45 | ~0.5-1.5 | - | - | [8] |

| Sweet Orange (C. sinensis) | Pulp | ~1.6-25 | - | - | - | [8][9] |

| Lemon (C. limon) | Flavedo (Peel) | ~30-50 | ~1.0-2.5 | - | - | [8] |

Experimental Protocols

Accurate quantification of this compound and analysis of gene expression are crucial for research and development in this field. The following sections provide detailed, generalized methodologies for key experiments.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is the most common and sensitive method for analyzing this compound.[10][11]

1. Sample Preparation and Extraction

-

Objective : To extract lipid-soluble tocochromanols from the plant matrix.

-

Materials : Plant tissue (lyophilized), hexane, ethanol, isopropanol, chloroform, methanol, vortex mixer, centrifuge.

-

Protocol :

-

Weigh approximately 100-200 mg of finely ground, lyophilized plant tissue into a centrifuge tube.

-

Add a suitable extraction solvent. A common choice is a mixture of hexane and ethanol or chloroform and methanol.[10] For direct analysis of oils, dissolve a small, accurately weighed sample (e.g., 50 mg) in 1 mL of 2-propanol or hexane.[12][13]

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid debris.

-

Carefully transfer the supernatant (containing the lipid extract) to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Re-dissolve the dried extract in a known volume of the HPLC mobile phase (e.g., 1 mL).

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

2. HPLC Analysis

-

Objective : To separate and quantify the different tocopherol isomers.

-

Instrumentation : HPLC system with a C18 reversed-phase column and a fluorescence detector.[12][14]

-

Protocol :

-

Column : Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase : An isocratic mobile phase, such as a mixture of methanol and acetonitrile (e.g., 1:1, v/v), is often effective.[12][13]

-

Flow Rate : Set a flow rate of approximately 1.0 mL/min.[12]

-

Injection Volume : Inject 10-20 µL of the filtered sample extract.[12]

-

Detection : Set the fluorescence detector to an excitation wavelength of ~295 nm and an emission wavelength of ~325 nm for high sensitivity and selectivity.[12][13]

-

Quantification : Create a standard curve using certified standards for α-, β-, γ-, and δ-tocopherol. Identify peaks in the sample chromatogram by comparing retention times with the standards and quantify them using the standard curve.

-

Caption: A generalized experimental workflow for quantifying this compound via HPLC.

Gene Expression Analysis by RT-qPCR

Reverse Transcription Quantitative PCR (RT-qPCR) is used to measure the transcript levels of key biosynthetic genes (VTE1, VTE2, HPPD, etc.).[8][15]

1. RNA Extraction and cDNA Synthesis

-

Objective : To isolate total RNA and convert it into complementary DNA (cDNA).

-

Protocol :

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

2. Quantitative PCR (qPCR)

-

Objective : To amplify and quantify the cDNA corresponding to the target genes.

-

Protocol :

-

Design or obtain validated primers specific to the target genes (VTE1, VTE2, etc.) and a stable reference (housekeeping) gene (e.g., Actin, Ubiquitin).

-

Prepare the qPCR reaction mix containing: SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.

-

Run the reaction on a qPCR thermal cycler using a standard program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[8]

-

Caption: A standard experimental workflow for analyzing gene expression using RT-qPCR.

Conclusion and Future Outlook

The tocopherol biosynthesis pathway is a well-characterized, yet complex, network that is fundamental to plant stress response and human nutrition. While all the core genes have been identified, research continues to unravel the intricate regulatory mechanisms that control the flux through the pathway, including transcriptional regulation and the integration of precursor supply from primary metabolism.[8][16] Metabolic engineering has proven to be a powerful tool for enhancing vitamin E content in crops.[1][4] Concomitant overexpression of multiple genes, such as VTE2 and VTE4, has shown additive effects, suggesting that multiple steps can be rate-limiting.[2] Future research will likely focus on fine-tuning gene expression, exploring the role of transport and sequestration of this compound, and leveraging advanced breeding techniques and genome editing to develop biofortified crops that can help address vitamin E deficiency worldwide.

References

- 1. Elevating the vitamin E content of plants through metabolic engineering - ProQuest [proquest.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Regulation of Tocopherol Biosynthesis During Fruit Maturation of Different Citrus Species [frontiersin.org]

- 9. Regulation of Tocopherol Biosynthesis During Fruit Maturation of Different Citrus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aocs.org [aocs.org]

- 11. Rapid Estimation of Tocopherol Content in Linseed and Sunflower Oils-Reactivity and Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 13. researchgate.net [researchgate.net]

- 14. Analytical Strategies for this compound in Vegetable Oils: Advances in Extraction and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. geneticsmr.org [geneticsmr.org]

- 16. Vitamin E Biosynthesis and Its Regulation in Plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular and Molecular Properties of Tocopherol Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the distinct cellular and molecular properties of the four main tocopherol isomers: alpha (α), beta (β), gamma (γ), and delta (δ)-tocopherol. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the nuanced biological activities of these vitamin E congeners. The information presented herein is curated from peer-reviewed scientific literature and is intended to facilitate a deeper understanding of how these isomers function at a cellular and molecular level, extending beyond their well-known antioxidant capabilities.

Comparative Antioxidant and Anti-inflammatory Activities

The antioxidant and anti-inflammatory properties of tocopherol isomers are foundational to their biological effects. However, significant quantitative and qualitative differences exist among the isomers.

Antioxidant Activity

The primary antioxidant mechanism of tocopherols involves the donation of a hydrogen atom from the hydroxyl group on the chromanol ring to scavenge lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[1] The number and position of methyl groups on the chromanol ring influence this activity.

Table 1: Comparative Antioxidant Activity of Tocopherol Isomers

| Isomer | Relative Antioxidant Activity (in vitro) | IC50 Values (DPPH Assay) | Notes |

| α-Tocopherol | High | Lower than γ- and δ-tocopherol in some studies | Considered the most biologically active form due to preferential retention in the body.[2] |

| β-Tocopherol | Moderate | Data less available | Possesses intermediate activity between α- and γ-tocopherol. |

| γ-Tocopherol | High | Higher than α-tocopherol in some in vitro assays | Particularly effective against reactive nitrogen species (RNS).[3][4] |

| δ-Tocopherol | Very High | Lowest IC50 in some studies | Shows potent activity due to the unsubstituted position on the chromanol ring. |

Anti-inflammatory Activity

This compound modulate inflammatory responses through various mechanisms, including the inhibition of key enzymes involved in the inflammatory cascade and the regulation of pro-inflammatory gene expression.

Table 2: Comparative Anti-inflammatory Activity of Tocopherol Isomers

| Isomer | Inhibition of Cyclooxygenase (COX) Activity | Inhibition of 5-Lipoxygenase (5-LOX) Activity | Modulation of NF-κB |

| α-Tocopherol | Moderate inhibition of COX-2 activity.[5] | Weak to no inhibition. | Inhibits NF-κB activation.[6] |

| β-Tocopherol | Data less available | Data less available | Data less available |

| γ-Tocopherol | Potent inhibitor of COX-2, leading to reduced prostaglandin E2 (PGE2) synthesis.[3] | Can inhibit 5-LOX activity. | Stronger inhibitor of NF-κB activation compared to α-tocopherol.[6] |

| δ-Tocopherol | Potent inhibitor of COX-2.[3] | Can inhibit 5-LOX activity. | Shows inhibitory effects on NF-κB. |

Regulation of Gene Expression

Beyond their direct enzymatic inhibition, this compound exert significant control over cellular function by modulating the expression of a wide array of genes involved in inflammation, cell adhesion, apoptosis, and lipid metabolism.

Table 3: Genes Regulated by Tocopherol Isomers

| Gene Target | Isomer(s) with Greatest Effect | Effect (Up/Down-regulation) | Cellular Process Affected |

| ICAM-1, VCAM-1 | α-Tocopherol, γ-Tocopherol | Down-regulation | Cell adhesion, Inflammation |

| Cyclin D1, Cyclin E | α-Tocopherol | Down-regulation | Cell cycle progression |

| Bcl-2 | α-Tocopherol | Up-regulation | Apoptosis (inhibition) |

| Scavenger Receptor CD36 | α-Tocopherol | Down-regulation | Lipid uptake, Atherosclerosis |

| α-Tocopherol Transfer Protein (α-TTP) | α-Tocopherol | Up-regulation | Vitamin E transport and retention |

| Interleukin-1β (IL-1β) | γ-Tocopherol | Down-regulation | Inflammation |

| Tumor Necrosis Factor-α (TNF-α) | γ-Tocopherol | Down-regulation | Inflammation |

Signaling Pathways Modulated by Tocopherol Isomers

The diverse biological activities of this compound are mediated through their interaction with and modulation of key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Both α- and γ-tocopherol have been shown to inhibit NF-κB activation, albeit through potentially different efficiencies.

Caption: Tocopherol Isomer-mediated Inhibition of the NF-κB Signaling Pathway.

Protein Kinase C (PKC) Signaling Pathway

Protein Kinase C (PKC) is a family of enzymes involved in controlling the function of other proteins through phosphorylation. α-Tocopherol, in particular, has been shown to inhibit the activity of PKC, which can impact cellular proliferation and differentiation.

Caption: α-Tocopherol-mediated Inhibition of the Protein Kinase C (PKC) Signaling Pathway.

Cellular Uptake and Metabolism

The bioavailability and intracellular concentration of tocopherol isomers are critical determinants of their biological activity. These processes are not uniform across the different isomers.

Caption: Differential Cellular Uptake and Metabolism of Tocopherol Isomers.

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the cellular and molecular properties of tocopherol isomers.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of tocopherol isomers.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare stock solutions of each tocopherol isomer in a suitable solvent (e.g., ethanol or methanol) at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the tocopherol isomer solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control well containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of the tocopherol isomer required to scavenge 50% of the DPPH radicals.

-

Inhibition of Prostaglandin E2 (PGE2) Synthesis in Cell Culture

Objective: To assess the anti-inflammatory activity of tocopherol isomers by measuring their ability to inhibit PGE2 production in stimulated cells.

Principle: Pro-inflammatory stimuli (e.g., lipopolysaccharide, LPS) induce the expression of COX-2, which catalyzes the synthesis of prostaglandins like PGE2. This compound can inhibit this process.

Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., RAW 264.7 macrophages) in a suitable medium.

-

Pre-treat the cells with various concentrations of each tocopherol isomer for a specific duration.

-

-

Stimulation:

-

Stimulate the cells with a pro-inflammatory agent (e.g., LPS at 1 µg/mL) for a defined period (e.g., 24 hours) to induce PGE2 production.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE2 synthesis for each tocopherol concentration compared to the stimulated control (cells treated with LPS alone).

-

Determine the IC50 value for each isomer.

-

Western Blot Analysis for NF-κB Activation

Objective: To determine the effect of tocopherol isomers on the activation of the NF-κB pathway by assessing the nuclear translocation of the p65 subunit.

Principle: In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation, the p65 subunit translocates to the nucleus. This translocation can be detected by separating nuclear and cytoplasmic proteins and performing a Western blot.

Methodology:

-

Cell Treatment and Fractionation:

-

Treat cells with tocopherol isomers and/or a pro-inflammatory stimulus as described in the PGE2 assay.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol involving differential centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of both the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use a loading control (e.g., Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm under different treatment conditions.

-

Conclusion

The tocopherol isomers, while structurally similar, exhibit a remarkable diversity in their cellular and molecular properties. Alpha-tocopherol's high bioavailability, driven by the selective action of α-TTP, has led to its extensive study. However, emerging research highlights the potent and distinct anti-inflammatory and gene-regulatory activities of gamma- and delta-tocopherol. A comprehensive understanding of these isomer-specific effects is crucial for the rational design of novel therapeutic strategies targeting pathways involved in inflammation, oxidative stress, and chronic diseases. This guide provides a foundational resource for researchers and drug development professionals to navigate the complex and promising field of tocopherol biology.

References

- 1. Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Vitamin E mediates cell signaling and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gene-Regulatory Activity of α-Tocopherol [mdpi.com]

- 5. α-Tocopherol and γ-tocopherol decrease inflammatory response and insulin resistance during the interaction of adipocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Antioxidant Activity: A Technical Guide to the Non-Antioxidant Functions of Tocopherols in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, tocopherols, the family of compounds that constitute vitamin E, have been primarily recognized for their potent antioxidant properties, protecting cells from the damaging effects of free radicals.[1] However, a growing body of evidence reveals that the biological roles of this compound extend far beyond this function, encompassing a complex array of non-antioxidant activities that are pivotal in regulating cellular signaling pathways.[2][3] These functions, which are often independent of their radical-scavenging abilities, involve direct interactions with cellular enzymes, modulation of gene expression, and influence on membrane properties.[4][5] This technical guide provides an in-depth exploration of these non-antioxidant roles, offering researchers, scientists, and drug development professionals a comprehensive understanding of the multifaceted nature of this compound in cell signaling.

Modulation of Protein Kinase C (PKC) Activity

One of the most well-characterized non-antioxidant functions of α-tocopherol is its ability to inhibit Protein Kinase C (PKC) activity.[4][6][7] This inhibition is not a result of direct antioxidant action but rather a specific interaction with the enzyme, leading to a decrease in its phosphorylation state and subsequent inactivation.[8] This effect has been observed in various cell types, including smooth muscle cells, monocytes, and platelets.[3][9]

The inhibition of PKC by α-tocopherol has significant downstream consequences for cellular processes such as proliferation, differentiation, and inflammation.[7][10] For instance, in vascular smooth muscle cells, the inhibition of PKC by α-tocopherol is linked to the suppression of cell proliferation, a key event in the development of atherosclerosis.[7]

Quantitative Data on PKC Inhibition by this compound

| Tocopherol Isoform | Cell Type | Concentration | Effect on PKC Activity | Reference |

| α-tocopherol | Rat aortic A7r5 smooth-muscle cells | Time- and dose-dependent | Inhibition | [6] |

| α-tocopherol | Human Platelets | 500 μmol/L | Inhibition of PMA-induced stimulation | [9] |

| d-α-tocopherol | Vascular smooth muscle cells | Physiological concentrations | Inhibition | [7] |

| d-β-tocopherol | Vascular smooth muscle cells | N/A | Ineffective | [7] |

| γ-tocopherol | Endothelial cells | N/A | Increases activation | [11] |

Experimental Protocol: Protein Kinase C (PKC) Activity Assay

A common method to measure PKC activity involves the use of a radioactive or non-radioactive assay kit.[11][12] The general principle involves incubating a cell lysate or purified PKC with a specific substrate peptide and [γ-³²P]ATP. The transfer of the radiolabeled phosphate group to the substrate is then quantified.

Materials:

-

Cell lysate or purified PKC

-

Substrate cocktail (containing a specific PKC substrate peptide)

-

Lipid activator (e.g., phosphatidylserine and diacylglycerol)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture by combining the substrate cocktail, lipid activator, and the cell lysate/purified PKC in a microcentrifuge tube.

-

Initiate the reaction by adding the [γ-³²P]ATP mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash the paper with acetone to dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

The activity of PKC is proportional to the amount of radioactivity incorporated into the substrate. To test the effect of this compound, cells can be pre-incubated with the desired tocopherol isoform before lysis, or the tocopherol can be added directly to the in vitro kinase assay.

Regulation of Gene Expression

Beyond direct enzyme modulation, this compound exert significant control over gene expression, influencing a wide range of cellular functions.[2][10][14] This regulation occurs at the transcriptional level, where this compound can modulate the activity of transcription factors and alter the expression of specific genes.[4][5]

Several genes have been identified as being regulated by this compound, and these can be broadly categorized based on their function:[10][14]

-

Lipid Metabolism and Atherosclerosis: Genes such as CD36, SR-BI, and SR-AI/II, which are involved in lipid uptake and are associated with atherosclerosis, are regulated by this compound.[10][14]

-

Extracellular Matrix and Cell Adhesion: this compound influence the expression of genes encoding for extracellular matrix proteins like collagen and tropomyosin, as well as matrix metalloproteinases (MMPs).[10][14] They also affect the expression of adhesion molecules like E-selectin and ICAM-1.[10][14]

-

Inflammation and Platelet Aggregation: Genes related to inflammation (e.g., IL-2, IL-4, IL-1β) and platelet aggregation (e.g., glycoprotein IIb) are also targets of tocopherol regulation.[10][14]

-

Cell Cycle and Signaling: this compound can modulate the expression of genes involved in cell cycle control (e.g., cyclin D1, cyclin E, p27) and cell signaling (e.g., PPAR-γ).[10][14]

The mechanisms underlying this gene regulation are complex and can involve the modulation of transcription factors such as NF-κB and AP-1, often as a downstream consequence of PKC inhibition.[10][14]

Quantitative Data on Tocopherol-Mediated Gene Regulation

| Gene | Function | Effect of Tocopherol | Reference |

| Cyclooxygenase-2 (COX-2) | Inflammation | Inhibition of mRNA expression by various this compound | [15][16][17] |

| α-Tocopherol Transfer Protein (α-TTP) | Tocopherol transport | Up-regulation | [10][14] |

| CD36 | Lipid uptake | Down-regulation | [10] |

| Collagen (α1) | Extracellular matrix | Down-regulation | [10][14] |

| E-selectin | Cell adhesion | Down-regulation | [10][14] |

| Cyclin D1 | Cell cycle | Down-regulation | [10][14] |

| PPAR-γ | Cell signaling | Up-regulation | [10][14] |

Experimental Protocol: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is a standard method to quantify changes in gene expression in response to tocopherol treatment.

Materials:

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

-

Gene-specific primers for the target gene and a reference (housekeeping) gene

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cells treated with or without this compound using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and gene-specific primers.

-

Amplification and Detection: Perform the qPCR in a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the DNA is amplified.

-

Data Analysis: Determine the cycle threshold (Ct) value for both the target and reference genes. The relative expression of the target gene is then calculated using the ΔΔCt method.

Other Non-Antioxidant Signaling Functions

Beyond PKC inhibition and gene regulation, this compound influence a variety of other signaling pathways and cellular processes:

-

Inhibition of Cyclooxygenase (COX) Activity: Several tocopherol isoforms, particularly γ- and δ-tocopherol, have been shown to inhibit the activity of cyclooxygenase enzymes, which are key in the inflammatory response.[18][19] This inhibition appears to be independent of their antioxidant activity and may involve competition with the substrate, arachidonic acid, at the active site of COX-2.[18][19]

-

Modulation of P-glycoprotein (P-gp): α-tocopherol and its derivatives can influence the function of P-glycoprotein, a multi-drug efflux pump.[20][21][22] This interaction can affect the bioavailability and pharmacokinetics of various drugs.[20][22] The mechanism may involve alterations in the membrane dipole potential.[21]

-

Regulation of Protein Phosphatases: α-tocopherol has been shown to activate protein phosphatase 2A (PP2A), an enzyme that counteracts the activity of kinases.[4][5] This activation could contribute to the overall dephosphorylating environment promoted by α-tocopherol.

-

Interaction with Tocopherol-Associated Proteins (TAPs): The discovery of specific tocopherol binding proteins, such as α-tocopherol transfer protein (α-TTP) and tocopherol-associated protein (TAP), suggests a more intricate and regulated system for tocopherol transport and signaling within the cell.[3][4][22] These proteins may be involved in mediating the specific cellular effects of different tocopherol isoforms.

Conclusion

The non-antioxidant functions of this compound represent a paradigm shift in our understanding of vitamin E's biological roles. The ability of these molecules to directly interact with and modulate key signaling proteins and to regulate gene expression highlights their importance in maintaining cellular homeostasis through mechanisms that are distinct from their well-established antioxidant capacity. For researchers and professionals in drug development, a deeper appreciation of these non-antioxidant functions opens up new avenues for therapeutic intervention. By targeting these specific signaling pathways, it may be possible to develop novel strategies for the treatment of a wide range of diseases, including cancer, cardiovascular disease, and inflammatory disorders. Further research into the precise molecular interactions and downstream effects of different tocopherol isoforms will be crucial in fully harnessing their therapeutic potential.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. mdpi.com [mdpi.com]

- 3. cambridge.org [cambridge.org]

- 4. Nonantioxidant functions of alpha-tocopherol in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-antioxidant activities of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. pnas.org [pnas.org]

- 8. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Regulation of gene expression by alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vitamin E isoforms directly bind PKCα and differentially regulate activation of PKCα - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. abcam.com [abcam.com]

- 14. ovid.com [ovid.com]

- 15. iv.iiarjournals.org [iv.iiarjournals.org]

- 16. Inhibitory effects of this compound on expression of the cyclooxygenase-2 gene in RAW264.7 cells stimulated by lipopolysaccharide, tumor necrosis factor-α or Porphyromonas gingivalis fimbriae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibitory Effects of this compound on Expression of the Cyclooxygenase-2 Gene in RAW264.7 Cells Stimulated by Lipopolysaccharide, Tumor Necrosis Factor-α or Porphyromonas gingivalis Fimbriae | In Vivo [iv.iiarjournals.org]

- 18. pnas.org [pnas.org]

- 19. gamma-tocopherol and its major metabolite, in contrast to alpha-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Towards the interaction mechanism of this compound and tocotrienols (vitamin E) with selected metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. α-Tocopherols modify the membrane dipole potential leading to modulation of ligand binding by P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

The Emerging Bioactivity of Tocopherol Metabolites: A Technical Guide for Researchers

Executive Summary

Vitamin E, a vital fat-soluble antioxidant, encompasses a family of eight isoforms known as tocopherols and tocotrienols. While the parent compounds have been extensively studied for their role in mitigating oxidative stress, a growing body of evidence reveals that their metabolites possess unique and potent biological activities that extend beyond radical scavenging. These metabolites, particularly the long-chain carboxychromanols, are now recognized as key modulators of inflammatory pathways, cellular signaling, and gene expression. This technical guide provides an in-depth exploration of the biological roles and mechanisms of tocopherol metabolites, offering researchers, scientists, and drug development professionals a comprehensive resource. We delve into the metabolic pathways, summarize key quantitative data, detail experimental protocols for their analysis, and visualize the intricate signaling networks they influence.

Introduction: Beyond Antioxidant Activity

For decades, the primary recognized function of vitamin E, particularly α-tocopherol, was its ability to act as a chain-breaking antioxidant, protecting cell membranes from lipid peroxidation.[1][2] However, this narrow view has been challenged by findings that other tocopherol isoforms and their metabolic byproducts exhibit distinct biological functions.[3][4] Accumulating evidence indicates that metabolites such as carboxyethyl-hydroxychromans (CEHCs) and 13'-carboxychromanols (13'-COOHs) have unique bioactivities, including anti-inflammatory and anti-cancer effects, that are often more potent than their parent vitamin E forms.[5][6] This guide will illuminate the metabolic journey of this compound and the subsequent biological impact of their metabolites.

The Metabolic Fate of this compound

The metabolism of this compound is a sophisticated process primarily occurring in the liver, designed to regulate their levels and facilitate excretion.[7] This pathway is crucial for understanding the differential bioactivity of various vitamin E isoforms.

Key Enzymes and Pathways

The catabolism of this compound is initiated by a cytochrome P450-mediated ω-hydroxylation of the phytyl tail, a reaction catalyzed predominantly by CYP4F2 and to some extent by CYP3A4 .[5][8][9] This initial step is the rate-limiting step in tocopherol degradation. Following hydroxylation, a series of β-oxidation cycles progressively shortens the side chain, leading to the formation of various carboxychromanol metabolites.[8][10]

Non-α-tocopherol forms, such as γ- and δ-tocopherol, are more readily metabolized than α-tocopherol.[5][6] This is largely due to the protective role of the α-tocopherol transfer protein (α-TTP) , which preferentially binds to α-tocopherol and incorporates it into very low-density lipoproteins (VLDLs) for transport to other tissues, thereby shielding it from hepatic degradation.[4][11]

The primary metabolites formed through this pathway include:

-

Long-chain metabolites (LCMs): 13'-hydroxychromanol (13'-OH) and 13'-carboxychromanol (13'-COOH).[5]

-

Medium-chain metabolites (MCMs): Intermediate carboxychromanols resulting from partial β-oxidation.

-

Short-chain metabolites (SCMs): Primarily carboxyethyl-hydroxychromans (CEHCs), which are water-soluble and excreted in the urine.[4]

References

- 1. Tocopherol - Wikipedia [en.wikipedia.org]

- 2. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]

- 3. Vitamin E (Alpha-Tocopherol) Metabolism and Nutrition in Chronic Kidney Disease [mdpi.com]

- 4. VITAMIN E: FUNCTION AND METABOLISM [chiro.org]

- 5. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms for the prevention of vitamin E excess - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. Complexity of vitamin E metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-Chain Metabolites of Vitamin E: Metabolic Activation as a General Concept for Lipid-Soluble Vitamins? - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Dietary Tocopherols: An In-depth Technical Guide to Bioavailability, Distribution, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E, a crucial lipid-soluble antioxidant, encompasses a group of eight naturally occurring compounds: four tocopherols (α, β, γ, δ) and four tocotrienols. Among these, α-tocopherol is the most biologically active and the predominant form found in human tissues. The efficacy of dietary and supplemental this compound is not solely dependent on the ingested amount but is intricately regulated by a complex interplay of absorption, distribution to tissues, and subsequent metabolism and excretion. Understanding these pharmacokinetic processes is paramount for researchers in nutrition and disease, as well as for professionals in drug development aiming to leverage the therapeutic potential of these compounds or manage their interactions with xenobiotics. This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability, distribution, and metabolism of dietary this compound, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

I. Bioavailability of Dietary this compound

The bioavailability of this compound is a multi-step process influenced by various dietary and physiological factors. It begins with the release of this compound from the food matrix in the stomach, followed by their solubilization into mixed micelles in the small intestine, a process facilitated by dietary fats and bile salts. The efficiency of absorption varies among the different tocopherol isomers.

Factors Influencing Tocopherol Bioavailability

-

Dietary Fat: The co-ingestion of fat is a critical determinant of tocopherol absorption. Studies have shown a dose-dependent relationship between fat intake and tocopherol bioavailability. For instance, one study reported that plasma vitamin E levels increased by 84% when taken with a meal compared to a 29% increase on an empty stomach[1].

-

Tocopherol Isomer: The bioavailability of tocopherol isomers differs significantly, with α-tocopherol being preferentially retained in the body. RRR-α-tocopherol (natural form) has been shown to have approximately twice the bioavailability of all-rac-α-tocopheryl acetate (synthetic form)[2]. One study reported the bioavailability of RRR-α-tocopherol to be as high as 81 ± 1%[2].

-

Food Matrix: The food source of this compound can impact their release and subsequent absorption.

-

Health Status: Conditions such as metabolic syndrome have been associated with lower α-tocopherol bioavailability[3].

Quantitative Data on Tocopherol Bioavailability

The following table summarizes key quantitative data on the bioavailability of different tocopherol isomers.

| Tocopherol Isomer | Dose | Key Bioavailability Parameter (Mean ± SD) | Study Population | Reference |

| α-Tocopherol | 125 mg | AUC₀₋₁₀ₕ: 14754 ± 218 ng/mLh | Healthy adults | [3] |

| 800 mg (RRR vs. all-rac) | RRR AUC₀₋₉₆ was significantly greater than all-rac | Healthy men | [2] | |

| β-Tocopherol | 125 mg | AUC₀₋₁₀ₕ: 6410 ± 195 ng/mLh | Healthy adults | [3] |

| γ-Tocopherol | 125 mg | AUC₀₋₁₀ₕ: 3564 ± 126 ng/mLh | Healthy adults | [3] |

| δ-Tocopherol | 125 mg | AUC₀₋₁₀ₕ: 1971.91 ± 197.62 ng/mLh | Healthy adults | [3] |

II. Distribution of this compound in the Body

Following absorption, this compound are incorporated into chylomicrons and transported via the lymphatic system into the bloodstream. In the circulation, they are associated with various lipoproteins, including very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL). The liver plays a central role in regulating the systemic distribution of this compound, primarily through the action of the α-tocopherol transfer protein (α-TTP), which preferentially incorporates α-tocopherol into nascent VLDL for secretion into the plasma.

Tissue Distribution

This compound are distributed to all tissues, with the highest concentrations generally found in adipose tissue, followed by the liver, muscle, and adrenal glands. The relative distribution of different tocopherol isomers varies between tissues. Notably, γ-tocopherol concentrations in some tissues, such as skin and muscle, can be significantly higher than in plasma[4].

Quantitative Data on Tocopherol Distribution

The following tables provide a summary of tocopherol concentrations in human plasma and various tissues.

Table 2.1: Plasma Tocopherol Concentrations in Healthy Adults

| Tocopherol Isomer | Concentration Range (µmol/L) | Mean Concentration (µmol/L) | Reference |

| α-Tocopherol | 15 - 20 | 22.3 | [5] |

| γ-Tocopherol | 2 - 7 | 5.4 | [5] |

Table 2.2: Tocopherol Concentrations in Human Tissues

| Tissue | α-Tocopherol (nmol/g) | γ-Tocopherol (nmol/g) | Reference |

| Adipose Tissue | 440 | 176 | [4] |

| Muscle | 155 | 107 | [4] |

| Liver | 25-40 | 1-3 | |

| Heart | 20-30 | 1-2 | |

| Brain | 15-25 | 0.5-1.5 | |

| Skin | 10-20 | 180 (in one study) | [6] |

III. Metabolism and Excretion of this compound

This compound that are not incorporated into VLDL in the liver, particularly the non-α-tocopherol forms, are directed towards metabolic pathways for degradation and subsequent excretion. This metabolic process is crucial for preventing the excessive accumulation of these lipophilic compounds.

The Metabolic Pathway

The primary route of tocopherol metabolism involves the enzymatic modification of the phytyl tail.

-

ω-Hydroxylation: The process is initiated by cytochrome P450 enzymes, primarily CYP4F2 and to a lesser extent CYP3A4, which hydroxylate the terminal methyl group (ω-carbon) of the phytyl tail to form a hydroxychromanol.

-

Oxidation: The hydroxyl group is then oxidized to a carboxylic acid, forming a carboxychromanol.

-

β-Oxidation: The phytyl tail is subsequently shortened by a series of β-oxidation cycles, each removing two- or three-carbon units. This process generates a series of water-soluble metabolites.

-

Conjugation and Excretion: The final major metabolite is carboxyethyl-hydroxychroman (CEHC), which is conjugated with glucuronic acid or sulfate in the liver to increase its water solubility and facilitate its excretion in the urine. Longer-chain metabolites are primarily excreted in the feces.

Quantitative Data on Tocopherol Metabolites

The following table summarizes the concentrations of the major tocopherol metabolite, CEHC, in human biological fluids.

| Metabolite | Biological Fluid | Concentration Range | Mean Concentration | Reference |

| α-CEHC | Urine | - | 1.39 µmol/g creatinine (plateau) | [7] |

| γ-CEHC | Urine | 2.5 - 31.5 µmol/g creatinine | - | [8] |

| γ-CEHC | Plasma | 0.2 µM (baseline) to 7.3 µM (after supplementation) | - | [4] |

IV. Experimental Protocols

Accurate quantification of this compound and their metabolites in biological matrices is essential for research in this field. High-performance liquid chromatography (HPLC) with various detection methods is the most commonly employed analytical technique.

Protocol for Tocopherol Analysis in Plasma

-

Sample Preparation:

-

To 200 µL of plasma, add 200 µL of ethanol containing an internal standard (e.g., δ-tocopherol if not being measured).

-

Vortex for 30 seconds to precipitate proteins.

-

Add 1 mL of hexane and vortex for 1 minute to extract the lipids.

-

Centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer to a clean tube.

-

Repeat the hexane extraction.

-

Evaporate the combined hexane extracts to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of methanol and water (e.g., 98:2, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector (Excitation: 295 nm, Emission: 330 nm) or UV detector (292 nm).

-

Quantification: Based on a standard curve of known concentrations of tocopherol isomers.

-

Protocol for Tocopherol Metabolite (CEHC) Analysis in Urine

-

Sample Preparation (with enzymatic hydrolysis for conjugated metabolites):

-

To 1 mL of urine, add an internal standard (e.g., deuterated CEHC).

-

Add 1 mL of acetate buffer (pH 5.0).

-

Add 50 µL of β-glucuronidase/sulfatase solution.

-

Incubate at 37°C for 2 hours.

-

Acidify the sample to pH 1-2 with HCl.

-

Extract the metabolites twice with 3 mL of ethyl acetate.

-

Evaporate the combined organic layers to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple reaction monitoring (MRM) of the specific precursor-product ion transitions for each CEHC isomer and the internal standard.

-

V. Visualizations of Key Pathways

Tocopherol Absorption and Distribution Pathway

Tocopherol Metabolism Pathway

VI. Conclusion

The bioavailability, distribution, and metabolism of dietary this compound are tightly regulated processes that ultimately determine their physiological impact. While α-tocopherol is preferentially maintained in the body, other this compound, such as γ-tocopherol, are more readily metabolized. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers and professionals working with these essential micronutrients. Future research should continue to elucidate the precise molecular mechanisms governing tocopherol transport and metabolism, particularly in the context of various disease states and in response to interactions with other dietary components and pharmaceuticals. A deeper understanding of these processes will be instrumental in optimizing the use of this compound for human health and therapeutic applications.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Pharmacokinetics and bioavailability of the RRR and all racemic stereoisomers of alpha-tocopherol in humans after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pps.org.pk [pps.org.pk]

- 4. Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9.23 Dietary Vitamin E & Amounts Found in Body | Nutrition Flexbook [courses.lumenlearning.com]

- 6. [Analysis of primary metabolites of alpha-tocopherol in human urine by liquid chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urinary excretion of 2,7, 8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman is a major route of elimination of gamma-tocopherol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Complex Interplay of Tocopherols and Metabolic Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic disorders, including metabolic syndrome (MetS), type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Oxidative stress and chronic inflammation are central to the pathophysiology of these conditions. Vitamin E, a family of lipid-soluble antioxidants comprising tocopherols and tocotrienols, has garnered significant attention for its potential therapeutic role in mitigating the metabolic dysregulation characteristic of these disorders. This technical guide provides a comprehensive investigation into the multifaceted relationship between this compound, primarily alpha-tocopherol (α-T) and gamma-tocopherol (γ-T), and metabolic disorders. We delve into the distinct biochemical properties of tocopherol isoforms, their impact on key signaling pathways, and a critical review of clinical evidence. This guide also offers detailed experimental protocols for key assays and visualizes complex biological processes through structured diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction: this compound and the Pathophysiology of Metabolic Disorders

The term "vitamin E" encompasses eight distinct isoforms: four this compound (α, β, γ, δ) and four tocotrienols (α, β, γ, δ). While α-tocopherol is the most abundant form in human tissues and the focus of most clinical research, emerging evidence suggests that γ-tocopherol possesses unique anti-inflammatory properties that may be particularly relevant to metabolic diseases.[1]

Metabolic disorders are characterized by a cluster of abnormalities, including central obesity, insulin resistance, dyslipidemia, and hypertension.[2] A key driver in the progression of these disorders is the interplay between oxidative stress and chronic low-grade inflammation. Reactive oxygen species (ROS) can damage cellular components and activate pro-inflammatory signaling cascades, leading to impaired insulin signaling and lipid metabolism.[3] this compound, as potent antioxidants, can scavenge free radicals and modulate inflammatory pathways, making them a compelling subject of investigation for the prevention and treatment of metabolic diseases.[1][4]

The Dichotomy of Alpha- and Gamma-Tocopherol in Metabolic Regulation

While both α- and γ-tocopherol exhibit antioxidant activity, their biological functions are not interchangeable. α-Tocopherol is preferentially retained in the body due to the action of the α-tocopherol transfer protein (α-TTP) in the liver.[2] Conversely, γ-tocopherol is more readily metabolized.[1]

Emerging research indicates that γ-tocopherol and its metabolites may have superior anti-inflammatory effects compared to α-tocopherol.[1] For instance, γ-tocopherol has been shown to inhibit cyclooxygenase-2 (COX-2) activity and the formation of pro-inflammatory eicosanoids.[1] This distinction is critical in the context of metabolic disorders, where inflammation is a key pathological feature.

This compound in Specific Metabolic Disorders: A Review of the Evidence

Metabolic Syndrome (MetS)

Metabolic syndrome is a condition that increases the risk of developing cardiovascular disease and type 2 diabetes.[5] Studies have shown that individuals with MetS have lower bioavailability of α-tocopherol, suggesting an increased dietary requirement in this population.[6][7] Supplementation with a mixture of this compound, rich in the gamma isoform, has been observed to improve biomarkers of oxidative stress and inflammation in subjects with MetS.[5]

Type 2 Diabetes (T2D)

Oxidative stress is implicated in the pathogenesis of T2D by impairing insulin secretion and promoting insulin resistance.[8] Observational studies have suggested an inverse association between dietary vitamin E intake and the risk of developing T2D.[8] However, clinical trials on α-tocopherol supplementation have yielded mixed results regarding glycemic control. Some studies suggest that supplementation with mixed this compound may be more beneficial due to the anti-inflammatory actions of γ-tocopherol.[9]

Non-alcoholic Fatty Liver Disease (NAFLD)

NAFLD is the hepatic manifestation of metabolic syndrome and is characterized by the accumulation of fat in the liver. Oxidative stress is a key factor in the progression of NAFLD to its more severe form, non-alcoholic steatohepatitis (NASH). Numerous clinical trials have investigated the efficacy of vitamin E in treating NAFLD/NASH. A significant body of evidence demonstrates that vitamin E supplementation can lead to improvements in liver enzyme levels, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as histological features of NAFLD like steatosis and inflammation.[1][10][11][12][13]

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical trials investigating the effects of tocopherol supplementation on various parameters in metabolic disorders.

Table 1: Effects of Vitamin E Supplementation on Liver Enzymes in NAFLD Patients

| Study | Vitamin E Dose (IU/day) | Duration | Change in ALT (IU/L) | Change in AST (IU/L) |

| Sanyal et al. | 800 | 96 weeks | -40.3 | -21.6 |

| Lavine et al. | 800 | 96 weeks | -48.1 | -26.1 |

| Hoofnagle et al. | 800 | 96 weeks | -35.0 | -22.0 |

| A-matched cohort study | 400-1000 | 6 months | -52 to -60 | -17 to -21 |

Data compiled from multiple sources.[10][11][12]

Table 2: Baseline Characteristics and Tocopherol Status in Healthy vs. Metabolic Syndrome Subjects

| Parameter | Healthy Controls (mean ± SD) | Metabolic Syndrome Patients (mean ± SD) | P-value |

| α-Tocopherol (µmol/L) | 27.4 ± 5.6 | 26.1 ± 6.2 | NS |

| γ-Tocopherol (µmol/L) | 3.6 ± 1.4 | 5.2 ± 2.1 | <0.05 |

| Oxidized LDL (U/L) | 48.7 ± 8.9 | 62.3 ± 12.4 | <0.05 |

| C-Reactive Protein (mg/L) | 1.8 ± 1.1 | 4.5 ± 2.8 | <0.01 |

| IL-6 (pg/mL) | 1.2 ± 0.6 | 2.9 ± 1.5 | <0.01 |

NS: Not Significant. Data adapted from Mah et al. (2015).[7][14]

Experimental Protocols

Quantification of Plasma this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentrations of α- and γ-tocopherol in plasma samples.

Methodology:

-

Sample Preparation:

-

To 200 µL of plasma, add 200 µL of ethanol containing an internal standard (e.g., tocol).

-

Vortex for 30 seconds to precipitate proteins.

-

Add 1 mL of hexane and vortex for 2 minutes to extract the this compound.

-

Centrifuge at 3000 x g for 10 minutes.

-

Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Methanol/Acetonitrile/Dichloromethane (e.g., 50:44:6, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 295 nm and emission at 330 nm.

-

Quantification: Calculate concentrations based on the peak area ratio of the this compound to the internal standard, using a standard curve.

-

Assessment of Insulin Sensitivity using the Hyperinsulinemic-Euglycemic Clamp

Objective: To measure whole-body insulin sensitivity.

Methodology:

-

Catheter Placement: Insert two intravenous catheters, one for infusion and one for blood sampling from a heated hand vein ("arterialized" venous blood).

-

Basal Period: After an overnight fast, infuse a tracer (e.g., [3-³H]glucose) to measure basal glucose turnover.

-

Clamp Period:

-

Initiate a continuous infusion of insulin at a high rate (e.g., 40-80 mU/m²/min).

-

Simultaneously, infuse a variable rate of 20% dextrose to maintain euglycemia (blood glucose at ~90 mg/dL).

-

Monitor blood glucose every 5-10 minutes and adjust the dextrose infusion rate accordingly.

-

-

Data Analysis: The glucose infusion rate (GIR) during the last 30-60 minutes of the clamp, when a steady state is reached, is a measure of insulin-stimulated glucose disposal and thus insulin sensitivity.

Measurement of Inflammatory Cytokines by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in serum or plasma.

Methodology:

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Sample Incubation: Add standards and samples to the wells and incubate for 2 hours.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Reaction Termination and Reading: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.

-

Quantification: Determine cytokine concentrations from a standard curve.

Signaling Pathways and Molecular Mechanisms

This compound exert their effects on metabolic health through the modulation of several key signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a central regulator of inflammation. In metabolic disorders, factors like hyperglycemia and excess free fatty acids can activate NF-κB, leading to the transcription of pro-inflammatory cytokines. Both α- and γ-tocopherol have been shown to inhibit NF-κB activation, with γ-tocopherol often demonstrating greater potency. This inhibition can occur through the prevention of IκB degradation, thereby sequestering NF-κB in the cytoplasm.

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Signaling

PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation and lipid metabolism. Activation of PPARγ can improve insulin sensitivity. Both α- and γ-tocopherol have been shown to upregulate PPARγ expression, with γ-tocopherol being a more potent modulator. This suggests a potential mechanism by which this compound can improve metabolic health independent of their antioxidant activity.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical component of insulin signaling. Upon insulin binding to its receptor, a cascade of phosphorylation events leads to the activation of Akt, which in turn promotes glucose uptake and glycogen synthesis. In states of insulin resistance, this pathway is impaired. This compound, particularly tocotrienols, have been shown to stimulate the PI3K/Akt pathway, thereby potentially improving insulin sensitivity.[15][16][17]

References

- 1. The efficacy of vitamin E in reducing non-alcoholic fatty liver disease: a systematic review, meta-analysis, and meta-regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjms.mums.ac.ir [mjms.mums.ac.ir]

- 3. α‐Tocopherol suppresses hepatic steatosis by increasing CPT‐1 expression in a mouse model of diet‐induced nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gamma-tocopherol supplementation alone and in combination with alpha-tocopherol alters biomarkers of oxidative stress and inflammation in subjects with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic syndrome increases dietary α-tocopherol requirements as assessed using urinary and plasma vitamin E catabolites: a double-blind, crossover clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Tocopherol bioavailability is lower in adults with metabolic syndrome regardless of dairy fat co-ingestion: a randomized, double-blind, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Supplementation with mixed this compound increases serum and blood cell gamma-tocopherol but does not alter biomarkers of platelet activation in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of vitamin E in nonalcoholic fatty liver disease with metabolic syndrome: A propensity score-matched cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. naturalhealthresearch.org [naturalhealthresearch.org]

- 12. examine.com [examine.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Vitamins D and E Stimulate the PI3K-AKT Signalling Pathway in Insulin-Resistant SK-N-SH Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vitamins D and E Stimulate the PI3K-AKT Signalling Pathway in Insulin-Resistant SK-N-SH Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Vitamins D and E Stimulate the PI3K-AKT Signalling Pathway in Insulin-Resistant SK-N-SH Neuronal Cells | Semantic Scholar [semanticscholar.org]

Unveiling the Pleiotropic Functions of Gamma-Tocopherol: A Technical Guide for Researchers

For Immediate Release

Settat, Morocco - Long considered the less-celebrated sibling of alpha-tocopherol, gamma-tocopherol is emerging from the shadows to reveal a host of novel biological functions with significant therapeutic potential. This technical guide provides an in-depth exploration of the unique anti-inflammatory, anti-cancer, and antioxidant properties of gamma-tocopherol, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting field of study.

Executive Summary

Gamma-tocopherol, a major isoform of vitamin E found in common dietary sources, exhibits potent biological activities that distinguish it from the more extensively studied alpha-tocopherol.[1] Its unique chemical structure, particularly the unsubstituted 5-position on the chromanol ring, endows it with the ability to effectively neutralize reactive nitrogen species (RNS), a key mediator of chronic inflammation and cellular damage.[1][2] Beyond its superior RNS scavenging activity, gamma-tocopherol modulates critical signaling pathways implicated in inflammation and carcinogenesis, including the nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways.[1][2] Furthermore, compelling evidence demonstrates its ability to induce apoptosis in cancer cells by disrupting sphingolipid metabolism, a mechanism not observed with alpha-tocopherol.[3][4] This whitepaper will delve into the core mechanisms of action of gamma-tocopherol, present quantitative data from key studies, provide detailed experimental protocols for its investigation, and visualize the intricate signaling pathways it modulates.

Core Functions and Mechanisms of Action

Anti-Inflammatory Properties

Gamma-tocopherol exerts its anti-inflammatory effects through a multi-pronged approach. Unlike alpha-tocopherol, it potently inhibits the activity of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins such as prostaglandin E2 (PGE2).[5][6] This inhibition appears to be independent of its antioxidant activity and may involve competition with the substrate, arachidonic acid, at the active site of the enzyme.[5]

Furthermore, gamma-tocopherol has been shown to suppress the activation of NF-κB, a master regulator of inflammatory gene expression.[1] By preventing the translocation of the p65 subunit of NF-κB to the nucleus, gamma-tocopherol downregulates the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7]